molecular formula C24H25NO4 B6126917 (3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid

(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid

Cat. No.: B6126917
M. Wt: 391.5 g/mol
InChI Key: PVIITLZQJULKNY-AXLQFZPTSA-N
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Description

(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid is a complex organic compound characterized by its unique structure, which includes an adamantylidene group and a methylindolylmethylidene group

Properties

IUPAC Name

(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-25-12-17(18-4-2-3-5-20(18)25)11-19(23(26)27)22(24(28)29)21-15-7-13-6-14(9-15)10-16(21)8-13/h2-5,11-16H,6-10H2,1H3,(H,26,27)(H,28,29)/b19-11-,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIITLZQJULKNY-AXLQFZPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C(=C3C4CC5CC(C4)CC3C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C(=C3C4CC5CC(C4)CC3C5)C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid typically involves multiple steps, starting with the preparation of the adamantylidene and methylindolylmethylidene precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and adamantylidene moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-2-(2-adamantylidene)-3-[(1-methylindol-3-yl)methylidene]butanedioic acid: shares structural similarities with other adamantylidene and indole derivatives, such as adamantylidene acetic acid and indole-3-acetic acid.

    Adamantylidene acetic acid: Known for its antiviral and anticancer properties.

    Indole-3-acetic acid: A well-known plant hormone involved in various growth and developmental processes.

Uniqueness

The uniqueness of this compound lies in its combined structural features of adamantylidene and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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